molecular formula C8H10F3N3O2 B2478144 (3-Methylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid CAS No. 2344679-51-0

(3-Methylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid

Cat. No.: B2478144
CAS No.: 2344679-51-0
M. Wt: 237.182
InChI Key: JCXNXMREDWGTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is a combination of a pyrazine derivative and trifluoroacetic acid, which are known for their unique chemical properties and reactivity.

Scientific Research Applications

(3-Methylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Preparation Methods

The synthesis of (3-Methylpyrazin-2-yl)methanamine typically involves the reaction of 3-methylpyrazine with formaldehyde and ammonia, followed by the addition of trifluoroacetic acid. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

(3-Methylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted pyrazine derivatives.

Mechanism of Action

The mechanism of action of (3-Methylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

(3-Methylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid can be compared with other similar compounds such as:

    Allylamine: A simple unsaturated amine with different chemical properties and applications.

    1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester: A pyrazole derivative with distinct reactivity and uses in organic synthesis.

    Azo-fused dinitramino compounds: Known for their high-energy and thermal stability, used in different industrial applications.

These comparisons highlight the unique chemical structure and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(3-methylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.C2HF3O2/c1-5-6(4-7)9-3-2-8-5;3-2(4,5)1(6)7/h2-3H,4,7H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXNXMREDWGTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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